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Compound of Interest

Compound Name: Hoechst 33258

Cat. No.: B1216625 Get Quote

Introduction
Hoechst 33258 is a cell-permeant, blue-fluorescent dye widely utilized in cell biology and drug

development for visualizing the nuclei of cells.[1][2] As a member of the bis-benzimide family of

dyes, it specifically binds to the minor groove of double-stranded DNA, with a strong preference

for adenine-thymine (A-T) rich regions.[3] Upon binding to DNA, the fluorescence of Hoechst
33258 increases approximately 30-fold, resulting in a high signal-to-noise ratio for clear nuclear

visualization.[3][4] This property makes it an excellent nuclear counterstain for both live and

fixed cells in a variety of applications, including fluorescence microscopy, flow cytometry, cell

cycle analysis, and the identification of apoptotic cells with condensed nuclei.[1][5]

Mechanism of Action
Hoechst 33258 is a non-intercalating DNA stain.[4] Its binding to the minor groove of B-DNA is

a high-affinity interaction.[4] This specific binding to A-T rich sequences leads to a significant

enhancement of its fluorescence quantum yield.[6][7] The dye is excited by ultraviolet (UV) light

and emits a bright blue fluorescence.[4]

Data Presentation
The following tables summarize the key quantitative parameters for Hoechst 33258 staining.

Table 1: Spectral Properties and Recommended Concentrations
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Parameter Value Reference

Excitation Maximum (with

DNA)
~350-365 nm [2][8][9]

Emission Maximum (with DNA) ~461-490 nm [8]

Stock Solution Concentration 1-10 mg/mL in dH₂O or DMSO [3][5]

Working Concentration

(Microscopy)
0.5 - 2.0 µg/mL [5]

Working Concentration (Flow

Cytometry)
0.2 - 2.0 µg/mL [6]

Incubation Time (Microscopy) 5 - 15 minutes [10]

Incubation Time (Flow

Cytometry)
15 minutes [6]

Table 2: Recommended Fluorescence Microscopy Filter Sets

Filter Type Wavelength Specification Common Name

Excitation 375/28 nm DAPI, Hoechst

Dichroic Mirror 415 nm DAPI, Hoechst

Emission 460/50 nm DAPI, Hoechst

Note: A standard DAPI filter set is commonly used for visualizing Hoechst 33258 staining.[11]

[12]

Experimental Protocols
A. Preparation of Solutions

Hoechst 33258 Stock Solution (1 mg/mL):

Dissolve 10 mg of Hoechst 33258 powder in 10 mL of high-purity distilled water (dH₂O) or

dimethyl sulfoxide (DMSO).[5]
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Mix thoroughly until the dye is fully dissolved.

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store aliquots at -20°C, protected from light. The stock solution is stable for at least six

months.[13]

Note: It is not recommended to store dilute working solutions, as the dye can precipitate or

adsorb to the container over time.[9][10]

Hoechst 33258 Working Solution (1 µg/mL):

Immediately before use, dilute the 1 mg/mL stock solution 1:1000 in a buffer of choice

(e.g., Phosphate-Buffered Saline - PBS).

For a final volume of 10 mL, add 10 µL of the stock solution to 10 mL of PBS.

The optimal concentration may vary depending on the cell type and should be determined

experimentally within the recommended range (0.1–10 μg/mL).[1][6][5]

B. Protocol for Staining Fixed Adherent Cells (for Fluorescence Microscopy)

This protocol is suitable for cells grown on coverslips or in culture plates.

Cell Seeding: Grow cells on sterile glass coverslips placed in a culture dish until the desired

confluency is reached.

Fixation:

Carefully remove the culture medium.

Gently wash the cells twice with PBS.

Fix the cells by adding a sufficient volume of 4% paraformaldehyde in PBS and incubating

for 10-15 minutes at room temperature.[3]

Washing: Remove the fixative and wash the cells twice with PBS for 5 minutes each.
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Permeabilization (Optional but Recommended): For improved nuclear access, incubate cells

with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash cells three times

with PBS.

Staining:

Add the Hoechst 33258 working solution to the cells, ensuring the coverslip is completely

covered.

Incubate for at least 15 minutes at room temperature, protected from light.[6][5]

Final Washes:

Aspirate the staining solution.

Wash the cells two to three times with PBS to remove unbound dye and reduce

background fluorescence.[5]

Mounting:

Mount the coverslip onto a glass slide using an aqueous mounting medium.

Seal the edges of the coverslip with nail polish to prevent drying.

Visualization: Image the cells using a fluorescence microscope equipped with a suitable filter

set (e.g., DAPI filter).[11]

C. Protocol for Staining Fixed Suspension Cells (for Flow Cytometry)

Cell Preparation: Obtain a single-cell suspension at a density of 1-2 x 10⁶ cells/mL.[6]

Fixation:

Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant.

Resuspend the cell pellet and add 70-80% ice-cold ethanol dropwise while vortexing

gently to prevent cell clumping.
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Incubate on ice for at least 30 minutes.[6]

Washing:

Centrifuge the fixed cells at 400 x g for 5 minutes and discard the ethanol.

Wash the cells once by resuspending the pellet in PBS and centrifuging again.

Staining:

Resuspend the cell pellet in the Hoechst 33258 working solution (0.2-2 µg/mL in PBS).

Incubate for 15 minutes at room temperature, protected from light.[6]

Analysis:

Analyze the cells directly on a flow cytometer equipped with a UV laser for excitation. No

final wash step is necessary before analysis.[6]

Use a low flow rate for optimal results and a more accurate DNA histogram.[6]

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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